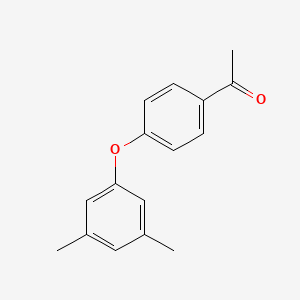

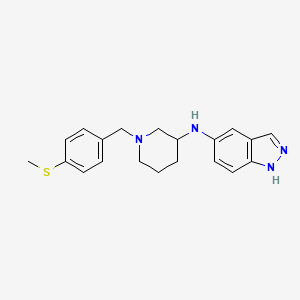

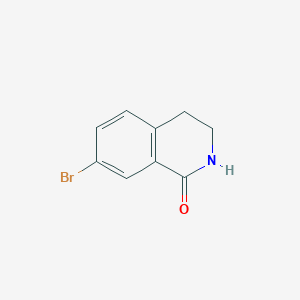

![molecular formula C21H21F3N2O3S B1361021 3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1170321-78-4](/img/structure/B1361021.png)

3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Descripción general

Descripción

This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction occurs.Molecular Structure Analysis

This involves examining the compound’s molecular structure, including the types and arrangement of its atoms and the bonds between them.Chemical Reactions Analysis

This involves detailing the chemical reactions the compound can undergo, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación

Atom-Transfer Radical Cyclizations

A study by Flynn, Zabrowski, and Nosal (1992) explored the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations. This process, involving an initial iodine atom-transfer annulation followed by an ionic cyclization, highlighted the potential of such compounds in synthetic chemistry, particularly in the formation of substituted 3-azabicyclo-[3.3.0]octanes (Flynn, Zabrowski, & Nosal, 1992).

1,3-Dipolar Cycloadditions

Taniguchi, Ikeda, and Imoto (1978) investigated 1,3-dipolar cycloadditions to bicyclic olefins, revealing significant insights into the stereo- and regiochemistry of these reactions. Their research focused on 2-phenylsulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene, demonstrating the versatility of such compounds in organic synthesis (Taniguchi, Ikeda, & Imoto, 1978).

Synthesis and Conformational Studies

Diez et al. (1991) synthesized a series of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives. Their study, incorporating IR, 1H, and 13C NMR spectroscopy, along with X-ray diffraction, provided valuable insights into the structural and conformational properties of these compounds (Diez et al., 1991).

Analgesic and Narcotic Antagonist Activities

Takeda et al. (1977) explored the analgesic and narcotic antagonist activities of a series of 1-phenyl-6-azabicyclo[3.2.1]octanes. Their research contributed significantly to understanding the structure-activity relationships of these compounds, which can be crucial in developing new pharmaceutical agents (Takeda et al., 1977).

Cationic Oligomerization of Bicyclic

OxalactamHashimoto and Sumitomo (1984) conducted a study on the cationic oligomerization of bicyclic oxalactam, specifically 8-oxa-6-azabicyclo[3.2.1]octan-7-one. This research provided insights into the unusual oligomerization process, which proceeded through the 5C-6N scission, highlighting the unique chemical behavior of such bicyclic compounds (Hashimoto & Sumitomo, 1984).

Sulfenyl and Sulfinyl Chloride Reactions

Mlostoń et al. (2008) investigated the reactions of 3-phenyl-1-azabicyclo[1.1.0]butane with α-chlorosulfenyl and sulfinyl chlorides. Their findings regarding the resulting sulfenamides and sulfinamides, possessing an azetidine ring, contribute to the understanding of electrophilic reactions in azabicyclic frameworks (Mlostoń et al., 2008).

Proline Analogue Synthesis

Casabona, Jiménez, and Cativiela (2007) described a synthesis method for 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue with a bicyclic structure. This research is significant for its simplicity and high yield, using readily available materials, and contributes to the field of amino acid analogues (Casabona, Jiménez, & Cativiela, 2007).

Neurokinin (NK1) Antagonists

Huscroft et al. (2006) explored 1-Phenyl-8-azabicyclo[3.2.1]octane ethers as NK1 receptor antagonists. Their research into the substitution at the 6-exo-position led to high-affinity NK1 antagonists, contributing valuable information to the development of new therapeutic agents (Huscroft et al., 2006).

Intramolecular Hydrogen Abstraction

Francisco, Herrera, and Suárez (2003) presented a methodology involving intramolecular hydrogen abstraction promoted by N-radicals in carbohydrates. This approach facilitated the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems, expanding the toolkit for carbohydrate chemistry (Francisco, Herrera, & Suárez, 2003).

Safety And Hazards

This involves detailing any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.

Direcciones Futuras

This involves discussing potential future research directions, such as new synthesis methods, potential applications, or areas that need further study.

I hope this helps! If you have any other questions, feel free to ask.

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O3S/c22-21(23,24)14-6-8-15(9-7-14)25-20(27)26-16-10-11-17(26)13-19(12-16)30(28,29)18-4-2-1-3-5-18/h1-9,16-17,19H,10-13H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHBSCLGVNGHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

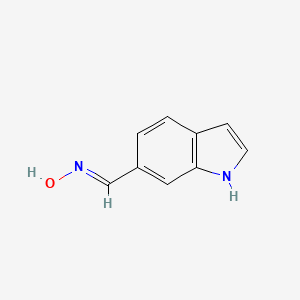

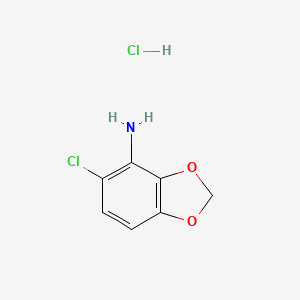

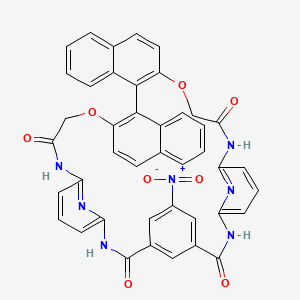

![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)

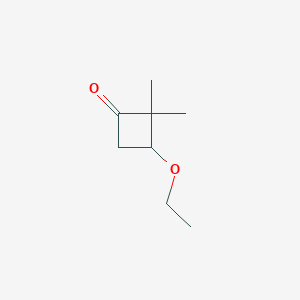

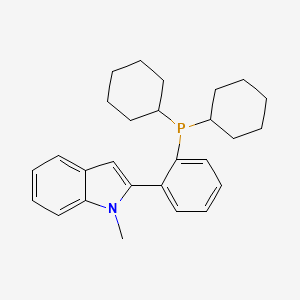

![4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360966.png)

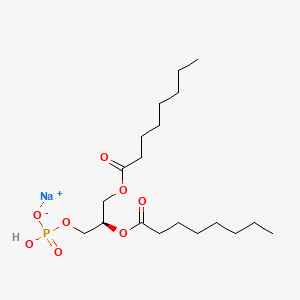

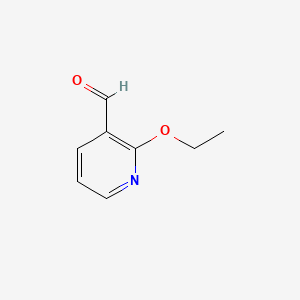

![5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1360967.png)

![4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360968.png)